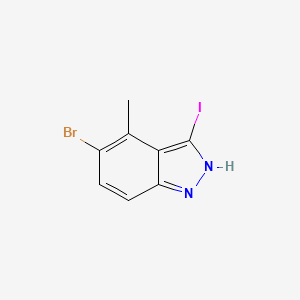

5-Bromo-3-iodo-4-methyl-1H-indazole

Description

5-Bromo-3-iodo-4-methyl-1H-indazole (CAS: 1360954-43-3) is a halogenated indazole derivative characterized by bromine at position 5, iodine at position 3, and a methyl group at position 4 of the indazole core. This compound is of interest in medicinal chemistry due to the indazole scaffold’s prevalence in bioactive molecules. Its structural uniqueness lies in the combination of heavy halogen substituents (Br, I) and a methyl group, which may influence electronic properties, solubility, and binding interactions in drug design .

Properties

Molecular Formula |

C8H6BrIN2 |

|---|---|

Molecular Weight |

336.95 g/mol |

IUPAC Name |

5-bromo-3-iodo-4-methyl-2H-indazole |

InChI |

InChI=1S/C8H6BrIN2/c1-4-5(9)2-3-6-7(4)8(10)12-11-6/h2-3H,1H3,(H,11,12) |

InChI Key |

CCEXCUBWWJYFHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=NNC(=C12)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-iodo-4-methyl-1H-indazole typically involves the halogenation of 4-methyl-1H-indazole. One common method is the sequential bromination and iodination of 4-methyl-1H-indazole. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The iodination can be carried out using iodine or N-iodosuccinimide (NIS) under similar conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-4-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-4-methyl-1H-indazole .

Scientific Research Applications

5-Bromo-3-iodo-4-methyl-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-4-methyl-1H-indazole is not well-documented. as a member of the indazole family, it is likely to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms may enhance its binding affinity to certain targets through halogen bonding interactions .

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkyl Substituents

The following table compares key structural and synthetic features of 5-Bromo-3-iodo-4-methyl-1H-indazole with related indazole derivatives:

Key Observations :

- Substituent Position Effects : The methyl group’s position (4 vs. 6 in the iodine analogs) significantly alters steric and electronic environments. For example, ethyl-substituted analogs (3a and 3g) show distinct ¹H-NMR shifts for the ethyl group depending on its position (N1 vs. N2 alkylation), highlighting regiochemical influences .

- Halogen Diversity : The iodine substituent in the target compound contrasts with fluorine or additional bromine in analogs (e.g., 5-Bromo-4,7-difluoro-1H-indazole). Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions in crystallization or binding .

Physicochemical Properties

- Melting Points : While data for the target compound are unavailable, structurally related indole-imidazole hybrids (e.g., 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole) exhibit high melting points (>200°C), attributed to strong intermolecular halogen bonding and π-stacking .

- Solubility : The methyl group in this compound may improve lipid solubility compared to polar derivatives like 5-Bromo-4-pyrimidinecarboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.